molecular formula C98H74Cl4F20N4O20P2S4 B12088499 Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride

Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride

Cat. No.: B12088499
M. Wt: 2339.6 g/mol
InChI Key: GSKUONHKIPASJJ-UHFFFAOYSA-L
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Description

Triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-1-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-3-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride is a complex organic compound with a unique structure that includes multiple fluorine atoms, piperazine rings, and phosphonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of fluorine atoms, the formation of spiro[2-benzofuran-3,9’-xanthene] structures, and the incorporation of piperazine and phosphonium groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure the high purity of the final product. The use of automated systems and precise control of reaction conditions would be essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple fluorine atoms makes it susceptible to oxidation reactions.

    Reduction: The phosphonium groups can be reduced under specific conditions.

    Substitution: The piperazine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated benzofuran derivatives, while substitution reactions may produce various piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biology, the compound’s fluorine atoms and piperazine rings make it a potential candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents.

Medicine

In medicine, this compound could be used in the development of diagnostic tools and imaging agents. Its unique structure allows for the selective targeting of specific biological pathways, making it useful in various medical applications.

Industry

In industry, this compound could be used in the production of advanced materials, such as fluorinated polymers and high-performance coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and piperazine rings allow it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The phosphonium groups may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler compound with similar phosphonium groups but lacking the complex fluorinated structure.

    Fluorinated Benzofurans: Compounds with similar fluorine atoms and benzofuran structures but lacking the piperazine and phosphonium groups.

    Piperazine Derivatives: Compounds with similar piperazine rings but lacking the fluorinated benzofuran and phosphonium groups.

Uniqueness

The uniqueness of Triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-1-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-3-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride lies in its combination of fluorinated benzofuran, piperazine, and phosphonium groups. This combination provides a unique set of properties, including high reactivity, stability, and the ability to interact with various biological targets.

Properties

Molecular Formula

C98H74Cl4F20N4O20P2S4

Molecular Weight

2339.6 g/mol

IUPAC Name

triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride

InChI

InChI=1S/2C49H36F10N2O10PS2.4ClH/c50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-19-18-29(26-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-26-29(18-19-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;;;;/h2*1-9,12-19,26-28H,10-11,20-25H2;4*1H/q2*+1;;;;/p-2

InChI Key

GSKUONHKIPASJJ-UHFFFAOYSA-L

Canonical SMILES

C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C7(C8=CC(=C(C(=C8OC9=C(C(=C(C=C97)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC6=O.C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC67C8=CC(=C(C(=C8OC9=C(C(=C(C=C79)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F.Cl.Cl.[Cl-].[Cl-]

Origin of Product

United States

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